N-(2-Hydroxyethyl)nitramide

Descripción

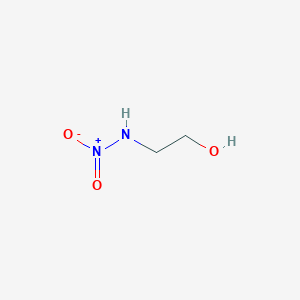

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c5-2-1-3-4(6)7/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATUZCZOMGJGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591447 | |

| Record name | N-(2-Hydroxyethyl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74386-82-6 | |

| Record name | N-(2-Hydroxyethyl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl Nitramide

Established Synthetic Routes to N-(2-Hydroxyethyl)nitramide

The preparation of this compound has been approached through several synthetic pathways, each with its own set of advantages and challenges. These routes primarily focus on the direct reaction of precursors or the utilization of the target molecule as a stepping stone for more complex structures.

Synthesis via Reaction of Nitramide (B1216842) with Ethylene (B1197577) Oxide

A notable and patented method for the synthesis of this compound involves the direct reaction of nitramide (H₂NNO₂) with ethylene oxide (C₂H₄O). This process represents a direct approach to furnishing the N-(2-hydroxyethyl) functionality onto the nitramide backbone. The reaction is predicated on the nucleophilic nature of the nitramide anion, which attacks the strained epoxide ring of ethylene oxide, leading to ring-opening and the formation of the desired product.

The reaction mechanism is initiated by the deprotonation of nitramide to form the nitramidate anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This results in the cleavage of the C-O bond in the epoxide and the formation of a new N-C bond. A subsequent protonation step yields this compound. While the patent literature establishes this route, detailed experimental conditions such as optimal temperature, pressure, catalysts, and yields are not extensively publicly documented.

This compound as a Synthetic Intermediate in Multi-step Reactions

This compound serves as a valuable intermediate in the synthesis of more complex energetic materials. Its bifunctional nature, possessing both a hydroxyl group and a nitramine moiety, allows for a variety of subsequent chemical transformations. For instance, the hydroxyl group can be further functionalized, such as through nitration to form the corresponding nitrate (B79036) ester, N-(2-nitrooxyethyl)nitramine. This transformation significantly increases the energetic output of the molecule.

While the potential of this compound as a building block is recognized, specific and detailed examples of its application in multi-step syntheses within the open literature are somewhat limited. However, its structural motif is suggestive of its utility as a precursor to energetic plasticizers and other advanced energetic formulations.

Advanced Nitration Strategies for (Hydroxyethyl)amines and Related Precursors in Nitramine Synthesis

The synthesis of nitramines, including this compound and its derivatives, heavily relies on effective nitration methodologies. Research in this area is focused on developing more efficient, selective, and safer nitrating systems.

Evaluation of Diverse Nitration Reagents and Reaction Conditions

The direct nitration of primary amines, such as ethanolamine (B43304), to form primary nitramines is a challenging endeavor. The basicity of the amino group often leads to the formation of an unreactive ammonium (B1175870) salt in the presence of strong acidic nitrating agents. To circumvent this, various nitration strategies have been developed and evaluated.

Traditional Mixed Acid Nitration: The use of a mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. However, for primary amines, this method can lead to a host of side reactions and low yields of the desired nitramine.

Aprotic Nitration: Reagents like dinitrogen pentoxide (N₂O₅) in an aprotic solvent offer a powerful alternative that can sometimes avoid the issues associated with strong acids.

Nitro-Transfer Reagents: A range of reagents capable of transferring a nitro group under milder conditions have been explored. These include N-nitropyridinium salts and other N-nitro compounds.

The choice of nitrating agent and reaction conditions is crucial for the successful synthesis of nitramines from (hydroxyethyl)amines. The table below summarizes some common nitrating systems and their general applicability.

| Nitrating Agent | Typical Conditions | Applicability to Primary Amines |

| HNO₃ / H₂SO₄ | Strong acid, low temperature | Often problematic due to salt formation and side reactions. |

| N₂O₅ | Aprotic solvent (e.g., CH₂Cl₂) | Can be effective, but highly reactive and requires caution. |

| Acetyl Nitrate (AcONO₂) | Generated in situ from HNO₃ and Ac₂O | A milder alternative to mixed acid, can improve selectivity. |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent | A powerful, pre-formed nitronium salt, can be effective. |

Conversion Pathways of Cyclic Carbamates to Nitramine Derivatives

An innovative and effective strategy for the synthesis of this compound involves the use of a cyclic precursor, specifically a carbamate (B1207046). This method circumvents the challenges associated with the direct nitration of a primary amine.

A key example is the synthesis of 2-hydroxyethylnitramine starting from 2-oxazolidone. The synthesis proceeds in two main steps:

Nitration of the Cyclic Carbamate: 2-Oxazolidone is first nitrated to form N-nitro-2-oxazolidone. This step is typically achieved using a suitable nitrating agent, such as a mixture of nitric acid and acetic anhydride. The amide nitrogen within the cyclic carbamate is less basic than a primary amine, making it more amenable to nitration without significant salt formation.

Hydrolysis of the N-nitro Carbamate: The resulting N-nitro-2-oxazolidone is then subjected to hydrolysis. Under controlled conditions, the carbamate ring is opened to yield this compound. This hydrolysis step needs to be carefully managed to avoid further degradation of the product.

This pathway offers a more controlled and often higher-yielding route to this compound compared to the direct nitration of ethanolamine. The mechanism involves the nucleophilic attack of the amide nitrogen on the nitrating species, followed by the hydrolytic cleavage of the ester and decarboxylation to release the final product.

Elucidation of Reaction Pathways in Nitramine Formation

Understanding the reaction pathways in nitramine formation is crucial for optimizing synthetic procedures and minimizing the formation of undesirable byproducts. The direct nitration of primary amines is particularly complex due to the multiple reactive sites and the potential for side reactions.

The primary challenge in the nitration of a primary amine like ethanolamine is the protonation of the amino group by the strong acid catalysts typically used in nitration, which deactivates it towards electrophilic attack by the nitronium ion. This leads to a low yield of the desired nitramine.

Furthermore, the presence of the hydroxyl group in ethanolamine introduces another site for potential reaction. Under strongly acidic and oxidizing conditions, O-nitration to form the nitrate ester can occur, leading to the formation of 2-aminoethyl nitrate or, if N-nitration also occurs, 2-(nitroamino)ethyl nitrate.

The formation of byproducts is a significant consideration in nitramine synthesis. These can include oxidation products, rearranged products, and products of over-nitration. The specific byproducts formed will depend on the substrate, the nitrating agent, and the reaction conditions employed. For instance, the decomposition of nitramide itself in aqueous solution is known to proceed via a mechanism involving deprotonation followed by decomposition to nitrous oxide (N₂O) and water.

Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents is essential to maximize the yield of the desired nitramine and minimize the formation of hazardous and difficult-to-separate byproducts.

Molecular Structure, Reactivity, and Intramolecular Interactions of N 2 Hydroxyethyl Nitramide

Theoretical Investigations of Molecular Geometry and Conformational States

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the stable conformers of a molecule and the energy barriers between them. For N-(2-Hydroxyethyl)nitramide, several conformers can be postulated based on the dihedral angles of the O-C-C-N and C-C-N-N backbones. The relative stability of these conformers is influenced by factors such as gauche and anti arrangements of the substituent groups.

Below is an interactive data table presenting typical bond lengths and angles for the fundamental connections within the this compound molecule, derived from computational models of analogous structures.

| Parameter | Value |

|---|---|

| C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| N-N Bond Length | ~1.40 Å |

| N=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-N Bond Angle | ~112° |

| C-N-N Bond Angle | ~119° |

| O-N-O Bond Angle | ~125° |

Note: The values in the table are illustrative and represent typical bond lengths and angles derived from computational studies of molecules with similar functional groups. Actual values for this compound would require specific theoretical calculations.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks in Nitramides

The presence of both a hydroxyl (-OH) group and a nitramide (B1216842) (-NHNO2) group in this compound makes it a candidate for forming both intramolecular and intermolecular hydrogen bonds. Hydrogen bonding plays a crucial role in determining the conformational preferences, physical properties, and crystal packing of molecules.

Intramolecular hydrogen bonding can occur between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the nitro group, or the nitrogen atom of the amino group. The formation of such a bond would lead to a cyclic-like conformation, which can enhance the stability of that particular conformer. The strength of the intramolecular hydrogen bond is dependent on the distance between the donor and acceptor atoms and the linearity of the bond. Studies on similar amino alcohols have shown the prevalence of intramolecular hydrogen bonds. rsc.org

Intermolecular hydrogen bonding, on the other hand, occurs between different molecules of this compound. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the amino group can act as hydrogen bond acceptors. These intermolecular interactions are significant in the condensed phases (liquid and solid), influencing properties such as boiling point and solubility. In the solid state, these interactions lead to the formation of extended hydrogen-bonded networks. researchgate.netresearchgate.netznaturforsch.com

The following interactive data table provides typical parameters for potential hydrogen bonds in this compound, based on findings for analogous systems.

| Hydrogen Bond Type | Donor-Acceptor Distance | Bond Angle |

|---|---|---|

| O-H···O (Intramolecular) | 2.70 - 3.20 Å | 100 - 130° |

| O-H···N (Intramolecular) | 2.80 - 3.30 Å | 90 - 120° |

| O-H···O (Intermolecular) | 2.50 - 2.80 Å | 160 - 180° |

| N-H···O (Intermolecular) | 2.90 - 3.20 Å | 150 - 170° |

Note: The data presented are generalized values from studies of similar functional groups and are intended to be illustrative of the potential hydrogen bonding interactions in this compound.

Electronic Structure Characterization and Frontier Molecular Orbital Theory Applied to this compound

The electronic structure of a molecule provides deep insights into its reactivity and chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For nitramines, the HOMO is often localized on the amino group, while the LUMO is typically centered on the nitro group. mdpi.com This suggests that the amino group is the primary site for electrophilic attack, while the nitro group is the likely site for nucleophilic attack. The presence of the hydroxyethyl (B10761427) group in this compound can influence the energies of these frontier orbitals through inductive and steric effects.

Computational methods can be used to calculate the energies of the HOMO, LUMO, and the resulting energy gap. These calculations are valuable for predicting the reactivity of this compound in various chemical reactions.

The interactive data table below presents representative energy values for the frontier molecular orbitals of a substituted nitramine like this compound, based on computational studies of related compounds. earthlinepublishers.com

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.0 to -11.0 |

| LUMO | -1.0 to -3.0 |

| HOMO-LUMO Gap | 6.0 to 10.0 |

Note: These energy values are illustrative and based on theoretical calculations for similar nitramine compounds. Specific computational analysis is required to determine the precise values for this compound.

Advanced Computational and Quantum Chemical Studies on N 2 Hydroxyethyl Nitramide

Application of Density Functional Theory (DFT) in Understanding Nitramide (B1216842) Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method for investigating the electronic structure and properties of molecules, including nitramines. DFT calculations offer a favorable balance between computational cost and accuracy, making them well-suited for studying the geometries, energies, and reactivity of nitramine compounds.

In the context of N-(2-Hydroxyethyl)nitramide, DFT would be employed to determine its most stable conformation (optimized geometry). For related nitramines, such as nitrophenyl-N-methylnitramines, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have been successfully used to obtain optimized structures and thermochemical properties. earthlinepublishers.com These studies reveal that the planarity of the NNO2 group is a significant factor, influenced by the strong electron-withdrawing nature of the nitro group, which is best accommodated in a planar configuration. mq.edu.au For this compound, DFT would similarly elucidate the bond lengths, bond angles, and dihedral angles, particularly the orientation of the hydroxyethyl (B10761427) group relative to the nitramide moiety.

Furthermore, DFT is instrumental in calculating key electronic properties that govern the reactivity and stability of nitramines. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies greater stability. mdpi.com In a study on trinitrophenyl-substituted nitramines, DFT calculations were used to show how different substituents impact the HOMO-LUMO gap and, consequently, the chemical stability of the molecules. mdpi.com For this compound, the hydroxyl group's electronic influence on the HOMO-LUMO gap would be a key area of investigation.

The table below presents typical data that would be generated from DFT calculations on this compound, based on findings for analogous simple nitramines.

| Property | Predicted Value/Insight for this compound | Basis of Analogy |

| Optimized Geometry | The NNO2 group is expected to be largely planar. The orientation of the C-C-O-H chain will be determined by intramolecular hydrogen bonding possibilities. | Studies on various nitramines show a planar NNO2 group. mq.edu.au |

| HOMO Energy | Expected to be influenced by the lone pairs on the oxygen of the hydroxyl group. | General principles of electronic effects of substituents. |

| LUMO Energy | Primarily located on the nitro group, typical for nitramines. | Studies on substituted nitramines. earthlinepublishers.commdpi.com |

| HOMO-LUMO Gap | A key predictor of chemical stability and reactivity. | DFT studies on energetic materials. mdpi.com |

| Dipole Moment | The presence of the polar hydroxyl and nitro groups will result in a significant molecular dipole moment. | Ab initio studies on dimethylnitramine (B1206159). |

| Atomic Charges | The nitrogen of the nitro group will be highly positive, while the oxygens will be negative, indicating charge polarization. | General findings from electronic structure calculations on nitramines. |

Ab Initio Methods for Electronic and Structural Property Elucidation

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit often at a higher computational cost than DFT.

For nitramines, ab initio calculations have been crucial in providing benchmark data for geometries and energies. An early ab initio study on dimethylnitramine using the 6-31G* basis set determined the rotational barrier for the N-N bond to be approximately 11.35 kcal/mol. dtic.mil Such calculations for this compound would be invaluable for understanding the rotational dynamics around its N-N bond and the influence of the hydroxyethyl substituent on this barrier.

Ab initio methods are also employed to study the potential energy surfaces of molecules. For instance, Symmetry-Adapted Perturbation Theory (SAPT) has been used to calculate the interaction potentials between dimethylnitramine and other molecules, which is crucial for understanding its behavior in solution. acs.org A similar ab initio approach for this compound would shed light on its intermolecular interactions, particularly the role of hydrogen bonding involving its hydroxyl group.

The following table summarizes the types of properties of this compound that can be elucidated using ab initio methods, with illustrative examples from related compounds.

| Property | Method of Elucidation | Expected Insights for this compound |

| Ground State Geometry | Geometry optimization using methods like MP2 or CCSD. | Highly accurate bond lengths and angles, providing a benchmark for comparison with DFT and experimental data. |

| Rotational Barriers | Calculation of the energy profile for torsion around the N-N bond. | Quantification of the energy barrier to rotation, influenced by the hydroxyethyl group. dtic.mil |

| Electron Correlation Effects | Comparison of HF results with post-HF methods like MP2 and CCSD. | Understanding the importance of electron correlation in accurately describing the electronic structure. |

| Interaction Energies | SAPT calculations for dimers of this compound or with solvent molecules. | Detailed understanding of intermolecular forces, including hydrogen bonding and van der Waals interactions. acs.org |

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. For a novel or sparsely studied compound like this compound, theoretical predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be crucial for its characterization.

Vibrational Spectroscopy: The harmonic vibrational frequencies of this compound can be calculated using both DFT and ab initio methods. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. A study on dimethylnitramine involved calculating its complete harmonic vibrational force field at the Hartree-Fock level with a 4-21G basis set, which was then scaled to compute the vibrational spectrum. researchgate.net For this compound, such calculations would predict the characteristic stretching and bending frequencies, including the symmetric and asymmetric stretches of the NO2 group, the N-N stretch, and the vibrations associated with the hydroxyethyl chain.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts and spin-spin coupling constants are vital for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Quantum chemical calculations can provide reliable predictions of NMR spectra, which can be compared with experimental data to confirm the molecular structure. nih.govfrontiersin.org For this compound, predicting the 1H and 13C chemical shifts would help in assigning the peaks in an experimental spectrum to the corresponding nuclei in the molecule.

The table below illustrates the application of computational methods in predicting the spectroscopic parameters of this compound.

| Spectroscopic Parameter | Computational Method | Predicted Information for this compound |

| Infrared (IR) Frequencies | DFT (e.g., B3LYP/6-311+G(d,p)) | Prediction of characteristic vibrational modes: NO2 asymmetric and symmetric stretches (typically ~1600 and ~1300 cm-1), N-N stretch, O-H stretch, C-H stretches, and various bending modes. derpharmachemica.com |

| Raman Frequencies | DFT (e.g., B3LYP/6-311+G(d,p)) | Complementary vibrational information to IR, aiding in a complete vibrational assignment. |

| 1H NMR Chemical Shifts | GIAO method with DFT | Prediction of the chemical shifts for the protons on the ethyl chain and the hydroxyl group, and the NH proton. |

| 13C NMR Chemical Shifts | GIAO method with DFT | Prediction of the chemical shifts for the two carbon atoms in the ethyl group. |

Theoretical Kinetic Studies of Nitramine-Related Chemical Transformations

Theoretical kinetic studies provide fundamental insights into the reaction mechanisms and rates of chemical transformations, such as thermal decomposition. For nitramines, which are often energetic materials, understanding their decomposition pathways is of paramount importance.

The decomposition of nitramines can proceed through various mechanisms, including the homolytic cleavage of the N-NO2 bond. dtic.milacs.org Computational studies can map out the potential energy surfaces for these reactions, identifying transition states and calculating activation energies. For instance, the thermal decomposition of nitroaromatic explosives has been extensively studied using theoretical methods. acs.org While this compound is not primarily considered an explosive, the principles of its decomposition can be investigated using similar computational approaches.

A theoretical study of the decomposition of this compound would likely investigate the following potential pathways:

N-NO2 Bond Cleavage: Homolytic cleavage to form the N-(2-Hydroxyethyl)aminyl radical and nitrogen dioxide (NO2). The activation energy for this process is a key indicator of thermal stability. dtic.mil

HONO Elimination: A concerted mechanism involving the transfer of a hydrogen atom (from the NH group or the ethyl chain) to an oxygen of the nitro group, leading to the elimination of nitrous acid (HONO).

Influence of the Hydroxyl Group: The presence of the hydroxyl group could introduce unique decomposition pathways, such as intramolecular hydrogen transfer or cyclization reactions.

The rate constants for these elementary reaction steps can be calculated using Transition State Theory (TST) in conjunction with the energies obtained from quantum chemical calculations. Such studies would provide a detailed understanding of the thermal stability and decomposition mechanism of this compound.

| Reaction Pathway | Computational Approach | Key Information to be Obtained |

| N-NO2 Bond Homolysis | Calculation of the N-NO2 bond dissociation energy (BDE). | The energy required to break the weakest bond, indicating the initial step in thermal decomposition. |

| HONO Elimination | Locating the transition state structure and calculating the activation energy barrier. | Determining the feasibility of a concerted elimination pathway. |

| Overall Decomposition Kinetics | Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with potential energy surface data. | Prediction of temperature and pressure-dependent rate constants for the decomposition process. |

Analytical Research Methodologies for N 2 Hydroxyethyl Nitramide

Chromatographic Techniques for Identification and Quantitative Analysis

Chromatographic methods are fundamental in separating N-(2-Hydroxyethyl)nitramide from complex mixtures and quantifying its presence. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Methodologies for Nitramides

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitramides, including related energetic materials like HMX and RDX. orgchemboulder.comscispace.com Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. stackexchange.com

Methodologies are often guided by standardized procedures such as EPA Method 8330B, which outlines the analysis of nitroaromatics and nitramines in environmental samples. orgchemboulder.compdx.edu For nitramides, C18 and C8 columns are frequently employed due to their hydrophobic nature, which provides effective separation. libretexts.orgepa.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic modifier like methanol (B129727) or isopropanol, allowing for gradient or isocratic elution to optimize the separation of target compounds. orgchemboulder.comst-andrews.ac.uk Detection is commonly achieved using a UV detector, as the nitro group imparts UV-absorbing properties to the molecule. orgchemboulder.comoregonstate.edu Analysis is often performed at wavelengths such as 254 nm. orgchemboulder.com

Table 1: Typical HPLC Parameters for Nitramide (B1216842) Analysis

| Parameter | Description | Common Conditions |

|---|---|---|

| Stationary Phase (Column) | The solid support that interacts with the analytes. | Reversed-Phase C18 or C8, 25-cm x 4.6-mm, 5 µm particle size. libretexts.org |

| Mobile Phase | The solvent that carries the sample through the column. | Methanol/water or Isopropanol/water mixtures (e.g., 50:50 v/v). orgchemboulder.comst-andrews.ac.uk |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic or Gradient. libretexts.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 1.7 mL/min. st-andrews.ac.ukoregonstate.edu |

| Detection | The method used to detect the analytes as they elute. | UV-Vis Detector at 254 nm or 210 nm. orgchemboulder.comlibretexts.org |

Liquid Chromatography-Mass Spectrometry (LC/MS) Applications in Complex Matrices

For the analysis of this compound in complex matrices such as environmental or biological samples, the coupling of liquid chromatography with mass spectrometry (LC/MS) provides enhanced selectivity and sensitivity. libretexts.org This technique is particularly valuable for detecting trace levels of compounds that may be present alongside numerous interfering substances. compoundchem.com

Tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification due to its high specificity, which is achieved through Multiple Reaction Monitoring (MRM). libretexts.org In this mode, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces background noise and matrix effects. compoundchem.com

Sample preparation for complex matrices often involves a cleanup and concentration step, such as Solid Phase Extraction (SPE), to remove interferences and improve detection limits. libretexts.org Ionization of the analyte is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), with the choice depending on the analyte's polarity and thermal stability. libretexts.org For many nitrosamines and related compounds, APCI has been shown to be effective. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Coupled with Derivatization Strategies

Gas chromatography (GC) can be a powerful tool for separation, but its application to nitramides like this compound is challenging due to their polarity and thermal lability. compoundchem.comchemistrysteps.com The presence of active hydrogen atoms in the hydroxyl (-OH) and nitramide (-NH) groups makes the molecule prone to adsorption on GC columns and potential degradation at the high temperatures of the injector port. chemicalbook.com

To overcome these limitations, a derivatization strategy is employed. chemistrysteps.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For compounds containing -OH and -NH functional groups, silylation is a common and effective derivatization technique. This process replaces the active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. chemicalbook.com

Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-derivative of this compound is more volatile and less polar, allowing for successful separation and analysis by GC-MS. The mass spectrometer then provides definitive identification based on the fragmentation pattern of the derivatized molecule.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. These methods probe the molecular structure at the atomic and bond level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound (HO-CH₂-CH₂-NH-NO₂), both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

HO-CH₂- : The two protons on the carbon adjacent to the hydroxyl group would likely appear as a triplet in the 3.5-4.5 ppm range, shifted downfield due to the deshielding effect of the electronegative oxygen atom.

-CH₂-NH- : The two protons on the carbon adjacent to the nitramino group would also be expected to appear as a triplet. Their chemical shift would be influenced by the adjacent nitrogen, typically appearing in the 3-5 ppm range. compoundchem.com The exact position would depend on the electron-withdrawing strength of the nitramide group.

-OH : The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary (typically 2.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.

-NH- : The proton on the nitramide nitrogen would also likely appear as a broad signal.

¹³C NMR: The carbon NMR spectrum would be simpler, with two expected signals for the two non-equivalent carbon atoms.

HO-CH₂- : The carbon atom bonded to the oxygen would be significantly deshielded, appearing in the 50-65 ppm region.

-CH₂-NH- : The carbon atom bonded to the nitrogen would also be shifted downfield, with its precise location influenced by the nitramide group, likely appearing in the 40-60 ppm range.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | HO-CH₂ - | 3.5 - 4.5 | Triplet |

| ¹H | -CH₂ -NHNO₂ | 3.0 - 5.0 | Triplet |

| ¹H | -OH | 2.0 - 5.0 | Broad Singlet |

| ¹H | -NH - | Variable | Broad Singlet |

| ¹³C | HO-C H₂- | 50 - 65 | N/A |

| ¹³C | -C H₂-NHNO₂ | 40 - 60 | N/A |

Infrared (IR) and Raman Spectroscopy in Nitramide Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the key hydroxyl and nitramide moieties.

Infrared (IR) Spectroscopy:

-OH group: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, characteristic of alcohols.

-NO₂ group: The nitramide functional group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically found between 1550-1475 cm⁻¹ and a symmetric stretch (νs) between 1365-1290 cm⁻¹. orgchemboulder.com These strong absorptions are often a key diagnostic feature for nitro compounds.

N-N stretch: A band corresponding to the N-N stretching vibration may also be observed, typically in the 1106-1052 cm⁻¹ range.

C-O stretch: A strong C-O stretching band is expected around 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman spectra, the nitro group vibrations are typically strong and easily observable.

-NO₂ group: The symmetric stretching vibration of the nitro group usually gives a very strong and sharp peak in the Raman spectrum, making it an excellent diagnostic tool for this functional group. The asymmetric stretch is also Raman active. The exact positions of these bands can provide information about the chemical environment of the nitramide group.

The combination of these spectroscopic and chromatographic techniques provides a comprehensive analytical framework for the robust characterization of this compound.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

The crystal structure of nitramide has been investigated at various temperatures, revealing a planar molecule where hydrogen bonds connect adjacent molecules, forming layers within the crystal. znaturforsch.com This structural arrangement is crucial for understanding the stability and properties of the compound in its solid form. The N-N bond length in crystalline nitramide is observed to be shorter than in the gas phase, suggesting a bond order between a single and a double bond. znaturforsch.com

Below are typical crystallographic data that would be obtained from an XRD analysis, illustrated with data for the parent compound, nitramide.

Interactive Data Table: Crystal Data for Nitramide (H₂NNO₂) at 100 K

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.579(1) |

| b (Å) | 7.373(1) |

| c (Å) | 7.973(1) |

| β (°) | 98.48(1) |

| Volume (ų) | 208.21(8) |

| Z (molecules/unit cell) | 4 |

Note: The data presented is for the parent compound nitramide and serves as an illustrative example of the type of information generated by XRD analysis.

Advances in Sample Preparation and Trace Analysis for Nitramides in Environmental and Biological Samples

The detection and quantification of nitramides like this compound in environmental (e.g., water, soil) and biological (e.g., plasma, urine) samples present significant analytical challenges. These challenges stem from the typically low concentrations of the analytes and the complexity of the sample matrices, which contain numerous interfering substances. researchgate.net Consequently, effective sample preparation to isolate and concentrate the target analyte, coupled with highly sensitive analytical instrumentation, is paramount.

Advances in Sample Preparation

Solid-Phase Extraction (SPE) has emerged as a preferred technique for the preconcentration and cleanup of nitramines and related nitro compounds from aqueous samples. epa.govoup.comucl.ac.uk This method offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and ease of automation. google.com

The SPE process generally involves four steps:

Conditioning: The sorbent material in the SPE cartridge is activated with a solvent to ensure reproducible retention of the analyte.

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: Interfering compounds are washed from the cartridge while the analyte remains bound.

Elution: A strong solvent is used to desorb the analyte from the sorbent, resulting in a cleaner, more concentrated sample extract.

For nitramines, resin-based solid phases or activated carbon are often preferred over silica-based materials due to their superior sorptive properties for these compounds. epa.govgoogle.com The choice of sorbent and elution solvents is critical for achieving high recovery and a clean extract.

Interactive Data Table: SPE Methods for Nitramine-Related Compounds in Water

| Sorbent Material | Target Analytes | Sample Matrix | Elution Solvent | Typical Recovery |

|---|---|---|---|---|

| Porapak RDX | Nitroaromatics, Nitramines | Groundwater | Acetonitrile | >70% for nitramines |

| Coconut Charcoal | Nitrosamines | Drinking Water | Dichloromethane | >80% |

Advances in Trace Analysis

Following sample preparation, highly sensitive and selective analytical techniques are required for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the workhorses for trace analysis of nitramides.

High-Performance Liquid Chromatography (HPLC): U.S. Environmental Protection Agency (EPA) Method 8330B specifies HPLC for the analysis of nitroaromatics and nitramines. epa.govucl.ac.uk Reversed-phase HPLC with UV detection is commonly used. However, for enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is increasingly employed. astm.orgnih.gov These techniques allow for the detection of analytes at nanogram-per-liter (ng/L) levels. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and semi-volatile compounds. oup.comchromatographyonline.com For the analysis of nitramines and nitrates in biological fluids, derivatization is often necessary to improve volatility and thermal stability. nih.govmdpi.com The use of negative-ion chemical ionization (NICI) can significantly enhance sensitivity for electronegative compounds like nitramines. GC coupled with an electron capture detector (GC-ECD) also provides excellent sensitivity for these compounds. oup.com The combination of automated SPE with isotope dilution GC/MS has been successfully developed for the robust analysis of related compounds in various water samples.

The accurate measurement of nitramide metabolites, such as nitrite (B80452) and nitrate (B79036), in biological fluids is also crucial for toxicological and metabolic studies. nih.govresearchgate.net Methods involving HPLC and GC-MS have been developed to quantify these ions, often requiring specific sample workup procedures like deproteinization for plasma or simple dilution for urine. researchgate.netresearchgate.net

Environmental Fate and Persistence of N 2 Hydroxyethyl Nitramide

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

The stability of a chemical compound in aqueous systems is a key determinant of its persistence in the environment. Hydrolysis is a primary abiotic degradation pathway for many organic compounds in water.

Detailed Research Findings: Studies have been conducted to determine the hydrolytic stability of N-(2-Hydroxyethyl)nitramide, also referred to in the literature as MEA-nitramine or 2-(nitroamino)-ethanol. Research investigating its degradation in aqueous solutions at environmentally relevant pH levels (5, 7, and 9) over an extended period of more than 40 days found the compound to be highly stable. The findings indicate that the lifetime of this compound with respect to hydrolysis is greater than one year. This stability was observed to be independent of the pH within the tested range.

Furthermore, the influence of salinity on hydrolytic stability was assessed. In a 2.5 wt% sodium chloride (NaCl) solution at pH 5, no significant acceleration of hydrolysis was observed, suggesting that the hydrolytic lifetime in saltwater is also in excess of one year. Based on these findings, it is concluded that this compound does not undergo significant hydrolysis under typical environmental conditions in the aqueous compartment.

Table 1: Hydrolytic Stability of this compound

| Condition | pH Range | Observation Period | Calculated Lifetime | Conclusion |

|---|---|---|---|---|

| Aqueous Buffer | 5, 7, 9 | >40 days | > 1 year | Stable, independent of pH |

| 2.5 wt% NaCl Solution | 5 | >40 days | > 1 year | Stable in saltwater |

Photolytic Stability and Assessment of Atmospheric Lifetime

Photolysis, or degradation by light, is a major removal pathway for chemicals in the atmosphere and surface waters. The atmospheric lifetime of a compound determines its potential for long-range transport.

Detailed Research Findings: Specific experimental data on the photolytic stability and quantum yield of this compound are not readily available in the reviewed scientific literature. However, the atmospheric fate of the broader class of nitramines has been assessed. The atmospheric lifetime of nitramines is generally expected to be more than three days at a latitude of 60° N. For comparison, dimethylnitramine (B1206159), a related secondary nitramine, has an estimated atmospheric half-life of approximately two days, with its primary degradation pathway being oxidation by hydroxyl (OH) radicals. This suggests a potential for nitramines to be transported over regional distances. The formation of nitramines can occur in the atmosphere through the photo-oxidation of amines in the presence of nitrogen oxides (NOx). Without specific data for this compound, its atmospheric lifetime can only be inferred from the behavior of related compounds, indicating it is likely removed from the atmosphere via oxidation over a period of several days.

Mechanisms of Environmental Distribution and Transport

The distribution of a chemical in the environment is governed by processes such as atmospheric deposition and its interaction with different environmental compartments like soil and water.

Atmospheric deposition is the process by which pollutants are removed from the atmosphere and deposited onto the Earth's surface. This can occur through wet deposition (rain, snow, fog) or dry deposition (particles and gases). Reactive nitrogen compounds, including gases like ammonia (B1221849) (NH3) and nitrogen oxides (NOx), can dissolve in precipitation and fall as ammonium (B1175870) (NH4+) and nitrate (B79036) (NO3−).

Detailed Research Findings: There are no specific studies available that quantify the atmospheric deposition rates for this compound. Its potential for wet deposition would be influenced by its solubility in water and its Henry's Law constant. Given the presence of a hydroxyl group and the polar nitramide (B1216842) functional group, this compound is expected to be highly water-soluble. This high solubility would favor its removal from the atmosphere via wet deposition. Dry deposition of the compound could also occur, but its rate would depend on factors such as its physical state (gas vs. aerosol) and atmospheric conditions.

Once a chemical enters the terrestrial or aquatic environment, its mobility is largely controlled by its tendency to adsorb to soil particles or sediment. This is influenced by the chemical's properties and the characteristics of the environmental matrix, such as organic carbon content and pH.

Detailed Research Findings: Specific experimental data on the adsorption coefficient (e.g., Koc) and mobility of this compound in soil and other environmental matrices are not available in the existing literature. However, its likely mobility can be inferred from its chemical structure. The compound's high polarity and expected high water solubility suggest a low affinity for adsorbing to organic matter in soil and sediment. The computed XLogP3 value, a measure of lipophilicity, is -0.2, which indicates a preference for aqueous phases over organic phases. Consequently, this compound is expected to be highly mobile in soil, with a potential to leach into groundwater.

Table 2: Predicted Environmental Mobility of this compound

| Property | Predicted Value/Characteristic | Implication for Mobility |

|---|---|---|

| Water Solubility | High (inferred from structure) | High mobility in soil, potential for leaching |

| Adsorption to Organic Carbon (Koc) | Low (inferred from low lipophilicity) | Limited retention in soil and sediment |

| XLogP3 | -0.2 (Computed) | Low potential for bioaccumulation and adsorption |

Formation and Occurrence as Byproducts in Anthropogenic Systems

Understanding the sources of a chemical is fundamental to assessing its environmental presence. This compound has been identified as a potential byproduct in specific industrial applications.

Amine-based scrubbing is a leading technology for capturing CO2 from flue gas in power plants and other industrial facilities. The process typically uses aqueous solutions of amines, such as monoethanolamine (MEA), to absorb CO2.

Detailed Research Findings: During the CO2 capture process, the amine solvents are exposed to impurities in the flue gas, including nitrogen oxides (NOx). These conditions can lead to the chemical degradation of the amine and the formation of various byproducts, including nitrosamines and nitramines. This compound is a nitramine that can be formed from the reaction of monoethanolamine (MEA) with NOx. Nitramines can be formed through the nitration of the parent amine and can also be products of the oxidation of corresponding nitrosamines, which are also known to form in these systems. Although its formation in amine-based CO2 capture systems is chemically plausible and acknowledged, specific data on its concentration and rate of formation in full-scale operational plants are limited in the public domain.

Biological Implications and Toxicological Research on Nitramides with Specific Reference to N 2 Hydroxyethyl Nitramide

Genotoxicity and Mutagenicity Assessments of Nitramide (B1216842) Compounds

Nitramide compounds have been subjected to a variety of in vitro assays to determine their potential to cause genetic damage. A preliminary screening of several nitramines, including ethanolnitramine (MEA-NO2 or N-(2-Hydroxyethyl)nitramide), was conducted to evaluate their genotoxic and mutagenic potential. nih.gov The assays employed in this screening included the Bacterial Reverse Mutation Assay (Ames test), the Cytokinesis Block Micronucleus (CBMN) Assay, and the in vitro Single-Cell Gel Electrophoresis (Comet) Assay. nih.gov

The results of these assessments indicated that this compound exhibited mutagenic potential in the Ames test. nih.gov Furthermore, it elicited a weak genotoxic response in the CBMN Assay. nih.gov In the same study, other nitramines such as methylnitramine (MA-NO2) also showed mutagenic potential in the Ames test and a weak genotoxic response in the CBMN Assay. nih.gov In contrast, 2-methyl-2-(nitramino)-1-propanol (AMP-NO2) and piperazine nitramine (PZ-NO2) were found to significantly increase the amount of DNA strand breaks in the Comet Assay, although the level of these breaks was below the background level. nih.gov Interestingly, dimethylnitramine (B1206159) (DMA-NO2), which has been the subject of most previous studies on nitramines, appeared to be the least potent among the tested compounds in this particular study. nih.gov

These findings underscore the importance of compound-specific assessments, as the genotoxic and mutagenic potential can vary significantly among different nitramine compounds. The data suggests that, like some of their nitrosamine counterparts, certain nitramines can interact with genetic material, indicating a potential for adverse health effects.

| Nitramine Compound | Ames Test (Mutagenicity) | CBMN Assay (Genotoxicity) | Comet Assay (DNA Strand Breaks) |

|---|---|---|---|

| This compound (MEA-NO2) | Mutagenic Potential | Weak Genotoxic Response | Not Reported as Significant |

| Methylnitramine (MA-NO2) | Mutagenic Potential | Weak Genotoxic Response | Not Reported as Significant |

| Dimethylnitramine (DMA-NO2) | Least Potent in this Study | Not Reported as Significant | Not Reported as Significant |

| 2-methyl-2-(nitramino)-1-propanol (AMP-NO2) | Not Reported as Significant | Not Reported as Significant | Significant Increase (below background) |

| Piperazine nitramine (PZ-NO2) | Not Reported as Significant | Not Reported as Significant | Significant Increase (below background) |

Carcinogenicity Studies and Comparative Potency within the Nitramine Class

The carcinogenic potential of nitramines has been a subject of investigation, largely driven by their structural relationship to N-nitrosamines, many of which are potent carcinogens. mst.dk Animal studies have provided evidence that aliphatic nitramines can be carcinogenic. gassnova.no For instance, research has demonstrated that dimethylnitramine, diethylnitramine, and dibutylnitramine can induce tumors in various species, including rats, frogs, and other amphibians. gassnova.no Specifically, tumors in the nasal cavities and liver have been observed in rats exposed to certain aliphatic nitramines. gassnova.no

However, it is generally noted that the carcinogenic potency of nitramines appears to be lower than that of their corresponding nitrosamine analogs. gassnova.no For example, the mean TD50 value (the dose rate that would cause tumors in 50% of animals) for dimethylnitramine in rats is reported as 0.547 mg/kg body weight/day, whereas the corresponding value for N-nitrosodimethylamine is 0.0959 mg/kg body weight/day, indicating a significantly stronger carcinogenic potency for the nitrosamine. gassnova.no

Much of the health effects information for nitramines has been derived from studies on nitramine explosives. gassnova.no For example, RDX (Royal Demolition eXplosive) is classified as a possible human carcinogen (Category C) by the U.S. Environmental Protection Agency. gassnova.no In contrast, another nitramine explosive, HMX (High Melting eXplosive), is deemed not classifiable with regard to its carcinogenicity (Category D). gassnova.no It is important to note that the health risk assessments for nitramine explosives may not be directly applicable to the assessment of aliphatic nitramines found in other environmental contexts. gassnova.no

| Compound | Compound Class | Carcinogenic Potential | Notes |

|---|---|---|---|

| Dimethylnitramine | Nitramine | Tumorigenic in frogs and amphibians | gassnova.no |

| Diethylnitramine | Nitramine | Tumorigenic in rats | gassnova.no |

| Dibutylnitramine | Nitramine | Tumorigenic in rats | gassnova.no |

| RDX (Cyclotrimethylenetrinitramine) | Nitramine Explosive | Possible human carcinogen (U.S. EPA Category C) | gassnova.no |

| HMX (Cyclotetramethylenetetranitramine) | Nitramine Explosive | Not classifiable as to human carcinogenicity (U.S. EPA Category D) | gassnova.no |

| N-nitrosodimethylamine | Nitrosamine | Potent carcinogen | Carcinogenic effect is significantly higher than dimethylnitramine. gassnova.no |

Analytical Challenges in the Detection of this compound and Related Nitramines in Biological Matrices

The accurate detection and quantification of this compound and other nitramines in biological matrices present significant analytical challenges. These challenges stem from several factors, including the low concentrations at which these compounds are often present, their physicochemical properties, and the complexity of the biological samples themselves. rsc.org

A primary challenge is the typically low concentration of nitramines in biological samples, often in the nanogram per liter (ng/L) range. rsc.org This necessitates the use of highly sensitive analytical methods to achieve the required limits of detection. rsc.org Furthermore, many nitramines, including this compound, are small, polar, and hydrophilic compounds, which can make their extraction and separation from complex biological matrices difficult. rsc.org

The lack of commercially available analytical standards for many nitramine compounds further complicates method development and validation. rsc.org For the analysis of nitramines in liquid samples, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most commonly employed extraction techniques. rsc.org Following extraction, gas chromatography (GC) or reversed-phase liquid chromatography (RPLC), often coupled with mass spectrometry (MS), are typically used for separation and detection. rsc.org

The complex nature of biological matrices, such as blood, urine, and tissue homogenates, can lead to significant matrix effects, which can interfere with the accurate quantification of the target analytes. theanalyticalscientist.com These matrix effects can cause ionization suppression or enhancement in mass spectrometry-based methods, leading to inaccurate results. theanalyticalscientist.com Therefore, robust sample preparation and cleanup procedures are crucial to minimize matrix interference and ensure the reliability of the analytical data. theanalyticalscientist.com The development of effective and robust sample extraction protocols is a key consideration, with factors such as analyte stability during preparation and the potential for in-situ formation of nitrosamines or nitramines needing to be addressed. theanalyticalscientist.com

Conclusion and Future Directions in N 2 Hydroxyethyl Nitramide Research

Identification of Current Research Gaps and Methodological Challenges

A thorough review of existing scientific literature reveals that dedicated research on N-(2-Hydroxyethyl)nitramide is exceptionally sparse. The primary research gap is the near-complete absence of empirical data regarding its synthesis, properties, and behavior.

Key Research Gaps:

Optimized Synthesis and Purification: While its existence is known, established and optimized protocols for the synthesis and purification of this compound are not readily available in peer-reviewed literature. An attempted synthesis has been noted in the context of its formation as a by-product, but detailed procedures and yields are not specified. researchgate.net

Physicochemical Characterization: There is a significant lack of experimentally determined data for its fundamental properties. Most available information is derived from computational models. nih.gov Key missing data points include melting point, boiling point, density, and comprehensive spectroscopic data (NMR, IR, Raman, Mass Spectrometry).

Thermal Stability and Decomposition: The thermal behavior of this compound has not been studied. Understanding its decomposition kinetics and energetic properties is crucial for assessing its stability, potential applications as an energetic material, and its behavior as a contaminant under various thermal conditions.

Environmental Fate and Toxicology: Perhaps the most critical knowledge gap is the absence of studies on its environmental fate, transport, and toxicology. nih.gov Its potential to be formed as a degradation product in amine-based carbon capture systems highlights its environmental relevance. researchgate.netnih.gov However, its persistence in soil and water, its mobility, its biodegradation pathways, and its potential genotoxic or mutagenic effects remain unknown. nih.gov

Methodological Challenges:

Chemical Instability: Nitramines as a class can be thermally and chemically sensitive, posing challenges for synthesis, purification, and handling. researchgate.net The presence of both a nitroamine and a hydroxyl group may introduce unique stability and reactivity challenges.

Analytical Detection: The detection and quantification of this compound and its potential degradation products in complex environmental samples (e.g., soil, water, industrial effluents) would require the development of highly sensitive and specific analytical methods, likely relying on advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following table summarizes the currently available, albeit computationally derived, data for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆N₂O₃ | PubChem nih.gov |

| Molecular Weight | 106.08 g/mol | PubChem nih.gov |

| XLogP3-AA (LogP) | -0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Promising Avenues for Future Academic Inquiry and Interdisciplinary Collaboration

The significant knowledge gaps surrounding this compound present a rich field for future research. A systematic, multi-faceted approach is necessary to build a foundational understanding of this compound.

Future Academic Inquiries:

Fundamental Chemistry: The most immediate need is the development and publication of a reliable, high-yield synthetic route. Following this, a complete characterization using modern analytical techniques (¹H NMR, ¹³C NMR, ¹⁵N NMR, FT-IR, and single-crystal X-ray diffraction) is essential to confirm its structure and provide benchmark data. znaturforsch.comresearchgate.net

Thermal Analysis: A thorough investigation of its thermal properties using methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be undertaken. researchgate.netresearchgate.net This would determine its decomposition temperature, energy release, and kinetic parameters, clarifying its potential as an energetic material.

Environmental Science: A suite of studies should be initiated to understand its environmental behavior. This includes determining its aqueous solubility, soil sorption coefficient (Koc), and susceptibility to hydrolysis and photolysis. Crucially, biodegradation studies under both aerobic and anaerobic conditions are needed to assess its persistence in the environment. dtic.milcanada.caresearchgate.net

Toxicological Assessment: Given that related nitramines formed in CO₂ capture processes have shown mutagenic potential, a toxicological screening of this compound is a high priority. nih.gov Initial assays could include the Ames test for mutagenicity and cell-based assays to assess cytotoxicity and genotoxicity.

Interdisciplinary Collaboration:

Progress in understanding this compound will be significantly enhanced through collaboration across multiple disciplines:

Synthetic and Computational Chemistry: Synthetic chemists can work to produce the compound, while computational chemists can model its properties, predict reaction pathways, and help interpret experimental results. amanote.commdpi.com

Analytical and Environmental Chemistry: Analytical chemists are needed to develop robust methods for detecting the compound in environmental matrices, supporting the work of environmental chemists studying its fate and transport.

Materials Science and Toxicology: Materials scientists can investigate its energetic properties, while toxicologists can assess its potential risks to human health and ecosystems, providing a holistic view of the compound's lifecycle and impact.

Broader Impact of this compound Studies on Nitramine Chemistry and Environmental Science

The study of this compound, despite its current obscurity, has the potential to make significant contributions to both pure and applied science.

Impact on Nitramine Chemistry: Nitramines are a cornerstone of energetic materials science. Investigating a functionalized nitramine like this compound provides a valuable opportunity to expand structure-property relationship models. The presence of the hydroxyethyl (B10761427) group is expected to significantly influence properties such as solubility, hygroscopicity, and hydrogen bonding networks, distinguishing it from simple alkyl-substituted nitramines. znaturforsch.comwikipedia.org This data can inform the rational design of new energetic materials with tailored properties, such as reduced sensitivity or specific performance characteristics.

Impact on Environmental Science: The connection between this compound and amine-based carbon capture technologies places it at the intersection of energy production and environmental protection. researchgate.netnih.gov As these technologies are deployed at scale, the potential for the formation and release of new by-products must be understood. Research into the environmental fate of this compound would provide critical data for the environmental risk assessment of post-combustion CO₂ capture, ensuring that one environmental solution does not inadvertently create another problem. It would serve as a model for evaluating other novel nitrogenous compounds that may emerge from industrial processes, contributing to a more proactive approach to environmental management.

Q & A

Basic: What are the standard synthetic routes for N-(2-Hydroxyethyl)nitramide derivatives, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitramide derivatives are synthesized by reacting hydroxylamine derivatives with nitro-containing precursors under controlled pH and temperature. Evidence from analogous compounds (e.g., N-(5-Bromo-4-methylpyridin-2-yl)nitramide) suggests using inert atmospheres (e.g., nitrogen) and polar aprotic solvents like DMF to enhance reactivity . Optimization includes adjusting stoichiometry, monitoring reaction progress via TLC, and isolating products via column chromatography. Yield improvements (50–70%) are achieved by iterative recrystallization or solvent extraction .

Basic: How can spectroscopic and chromatographic techniques be applied to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., hydroxyethyl group at δ 3.5–4.0 ppm) and nitramide connectivity.

- Infrared Spectroscopy (IR) : Peaks at 1550–1600 cm confirm nitro (N–O) stretching .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95%) and resolves degradation products .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] ion) and fragments, such as loss of the hydroxyethyl group .

Advanced: How does the nitramide group influence hydrogen-bonding interactions in biological systems?

Methodological Answer:

The nitramide (–NH–NO) group participates in hydrogen bonding with enzyme active sites, enhancing binding affinity. For instance, in pesticidal derivatives like imidacloprid, nitramide forms H-bonds with nicotinic acetylcholine receptor residues, as shown in docking simulations . Experimental validation involves:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (K = 10–100 nM).

- X-ray Crystallography : Resolves interactions in protein-ligand complexes (e.g., 2.1 Å resolution in aphid acetylcholinesterase studies) .

Advanced: How can researchers address contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions (e.g., variable IC values in antifungal assays) arise from methodological differences. Mitigation strategies include:

- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antifungal testing) .

- Control Compounds : Benchmark against known inhibitors (e.g., fluconazole for fungi).

- Meta-Analysis : Pool data from multiple studies (e.g., 3–5 independent replicates) to identify outliers using statistical tools like Grubbs’ test .

Advanced: What computational methods predict the stability and reactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : M062X/6-31+G* calculates bond dissociation energies (BDEs) to assess thermal stability (e.g., BDE > 200 kJ/mol indicates low decomposition risk) .

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous environments (e.g., 100 ns trajectories in GROMACS) to study hydrolysis pathways .

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) to bioactivity using partial least squares regression .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitramide group .

- Stability Assays : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., nitroso derivatives) .

Advanced: How can isotopic labeling (e.g., deuterium) aid in studying metabolic pathways?

Methodological Answer:

Deuterated analogs (e.g., 4,4,5,5-tetradeuterioimidazol derivatives) track metabolic fate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.